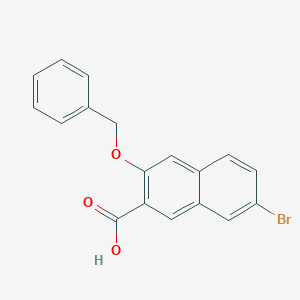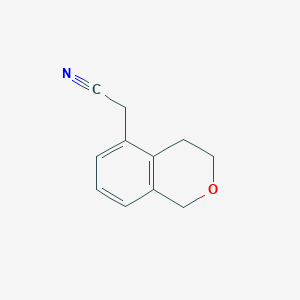
(R)-Methyl 2-amino-2-phenylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 2-amino-2-phenylhexanoate is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a phenyl group, and a methyl ester group attached to a hexanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-amino-2-phenylhexanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-amino-2-phenylhexanoic acid.
Esterification: The carboxylic acid group of ®-2-amino-2-phenylhexanoic acid is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain ®-Methyl 2-amino-2-phenylhexanoate in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 2-amino-2-phenylhexanoate may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-amino-2-phenylhexanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include imines, nitriles, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-Methyl 2-amino-2-phenylhexanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies related to enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Methyl 2-amino-2-phenylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl group can participate in π-π interactions, enhancing binding affinity. The ester group can undergo hydrolysis, releasing the active amino acid derivative.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 2-amino-2-phenylhexanoate: The enantiomer of ®-Methyl 2-amino-2-phenylhexanoate, differing in the spatial arrangement of atoms.
Methyl 2-amino-2-phenylacetate: A structurally similar compound with a shorter carbon chain.
Methyl 2-amino-2-phenylbutanoate: Another similar compound with a different carbon chain length.
Uniqueness
®-Methyl 2-amino-2-phenylhexanoate is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. Its longer carbon chain also provides distinct chemical properties and reactivity.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
methyl (2R)-2-amino-2-phenylhexanoate |
InChI |
InChI=1S/C13H19NO2/c1-3-4-10-13(14,12(15)16-2)11-8-6-5-7-9-11/h5-9H,3-4,10,14H2,1-2H3/t13-/m1/s1 |
InChI Key |
GTGCPCXBADEBNA-CYBMUJFWSA-N |
Isomeric SMILES |
CCCC[C@@](C1=CC=CC=C1)(C(=O)OC)N |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


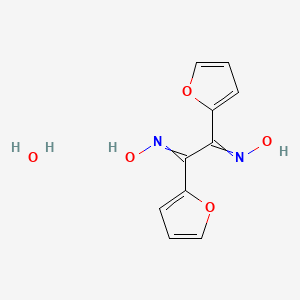
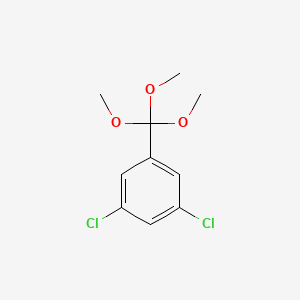
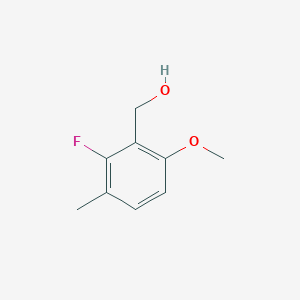
![[5-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octan-1-yl]methanol](/img/structure/B13895330.png)
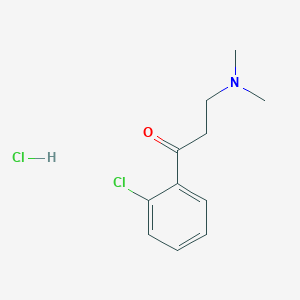
![Methyl 5-bromo-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]benzoate](/img/structure/B13895338.png)
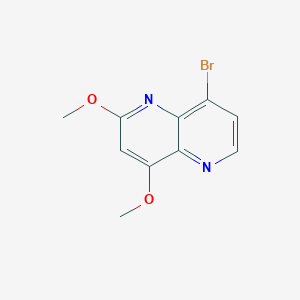
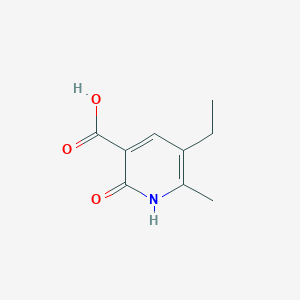
![(E)-1-(8-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B13895356.png)
![5-Chloro-2-methylsulfanyl-thiazolo[4,5-B]pyridine](/img/structure/B13895357.png)

![2-Bromo-1-[5-(2-hydroxypropan-2-yl)pyridin-2-yl]ethanone](/img/structure/B13895368.png)
